molecular formula C19H21ClN2O3S B2458208 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide CAS No. 941904-85-4

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide

Cat. No.: B2458208
CAS No.: 941904-85-4
M. Wt: 392.9
InChI Key: TVHRAAROCODNPL-UHFFFAOYSA-N
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide is a complex organic compound that features a piperidine ring substituted with a 4-chlorophenylsulfonyl group and an N-phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride under basic conditions.

    Attachment of the N-Phenylacetamide Moiety: The final step involves the acylation of the piperidine derivative with phenylacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cycloheptylacetamide
  • 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-mesitylacetamide

Uniqueness

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-15-9-11-18(12-10-15)26(24,25)22-13-5-4-8-17(22)14-19(23)21-16-6-2-1-3-7-16/h1-3,6-7,9-12,17H,4-5,8,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHRAAROCODNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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